4-Bromo-2-fluorobenzoyl chloride

Overview

Description

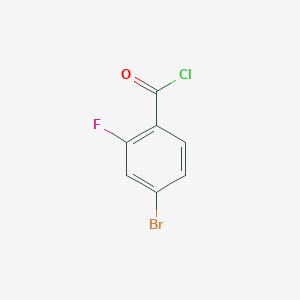

4-Bromo-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzoyl chloride can be synthesized from 4-bromo-2-fluorobenzoic acid. The process involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride or oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-bromo-2-fluorobenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromo-2-fluorobenzoyl group into aromatic compounds

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Dimethylformamide (DMF), aluminum chloride (AlCl3)

Solvents: Dichloromethane, toluene, acetonitrile

Conditions: Anhydrous conditions, elevated temperatures

Major Products Formed:

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Scientific Research Applications

Pharmaceuticals

4-Bromo-2-fluorobenzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Anti-inflammatory agents : It is utilized in the development of drugs aimed at reducing inflammation.

- Anticancer agents : The compound is involved in synthesizing molecules that exhibit anticancer properties, enhancing therapeutic efficacy against tumors .

Agrochemicals

This compound is also significant in the agrochemical industry:

- Herbicides and Pesticides : It is used to synthesize active ingredients in herbicides and pesticides, contributing to crop protection and yield improvement.

Material Science

In material science, this compound is employed for:

- Functionalized Materials : Its unique properties allow for the preparation of materials used in electronic and optical applications, enhancing the performance of devices such as sensors and displays.

Reactivity Profile

The reactivity of this compound includes:

- Substitution Reactions : Reacts with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters.

- Hydrolysis : Hydrolyzes in water to yield 4-bromo-2-fluorobenzoic acid.

- Friedel-Crafts Acylation : Can introduce the acyl group into aromatic compounds through Friedel-Crafts reactions .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives synthesized from this compound exhibited significant activity against cancer cell lines. The compound was reacted with various amines to form amides that showed enhanced cytotoxicity compared to their parent compounds. This highlights its potential as a building block for new anticancer therapies .

Case Study 2: Development of Novel Herbicides

Research focused on the synthesis of herbicides using this compound as an intermediate has shown promising results. The synthesized herbicides demonstrated effective weed control in agricultural settings while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 4-bromo-2-fluorobenzoyl group into target molecules. This reactivity is utilized in various synthetic transformations to modify the structure and properties of organic compounds .

Comparison with Similar Compounds

4-Bromobenzoyl chloride: Similar structure but lacks the fluorine atom.

2-Fluorobenzoyl chloride: Similar structure but lacks the bromine atom.

4-Fluorobenzoyl chloride: Similar structure but lacks the bromine atom.

Uniqueness: 4-Bromo-2-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for more diverse synthetic applications compared to its mono-substituted counterparts .

Biological Activity

4-Bromo-2-fluorobenzoyl chloride (CAS Number: 151982-51-3) is an organic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of bromine and fluorine substituents on the benzene ring, enhances its reactivity and interaction with biological molecules. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrClF O

- Molecular Weight : 237.45 g/mol

- Melting Point : 24-25 °C

- Boiling Point : 236.9 ± 20.0 °C at 760 mmHg

- Density : 1.7 ± 0.1 g/cm³

This compound acts primarily as an electrophile, allowing it to form covalent bonds with nucleophiles such as proteins and nucleic acids. This electrophilic nature is crucial for its biological activity, as it can lead to significant modifications of biomolecules, potentially altering their function and influencing various cellular processes.

Interaction with Biomolecules

Research indicates that this compound can interact with various biological targets, including enzymes and receptors. The compound's ability to covalently modify these targets may result in:

- Enzyme Inhibition : By modifying active sites on enzymes, it can inhibit their activity, which is critical in drug design for diseases where enzyme activity needs to be controlled.

- Receptor Binding : Its structural features may allow it to bind effectively to specific receptors, modulating signaling pathways involved in cellular responses.

Potential Therapeutic Applications

The compound has been investigated for its potential use in:

- Cancer Therapy : Due to its reactivity with nucleophiles, it may serve as a precursor for developing anticancer agents that target specific tumor markers.

- Neurological Disorders : As a building block in the synthesis of compounds targeting neurological pathways, it holds promise for treating conditions like Alzheimer's or Parkinson's disease.

Study on Electrophilic Activity

A study demonstrated that this compound effectively modifies cysteine residues in proteins, leading to altered enzyme activities. This modification is significant for developing inhibitors targeting specific pathways in cancer cells .

Synthesis and Biological Evaluation

Research involving the synthesis of derivatives from this compound has shown that modifications at various positions on the benzene ring can enhance biological activity. For instance:

- Derivatives with Enhanced Potency : Certain derivatives exhibited increased potency against cancer cell lines compared to the parent compound .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-2,3-difluorobenzoyl chloride | Not specified | Contains additional fluorine substituents |

| 4-Bromo-2-fluorobenzonitrile | 126163-58-4 | Contains a nitrile group |

| 5-Bromo-2,3-difluorobenzyl chloride | Not specified | Substituent at a different position |

The structural variations among these compounds influence their reactivity and biological activities significantly. For example, the presence of additional fluorine atoms can enhance lipophilicity and alter binding affinities for biological targets .

Safety and Handling

This compound is classified as corrosive and can cause severe burns upon contact with skin or eyes. Proper safety protocols must be followed when handling this compound in laboratory settings .

Q & A

Q. What are the critical safety protocols for handling 4-bromo-2-fluorobenzoyl chloride in synthetic workflows?

Basic Question

this compound (CAS 151982-51-3) is a corrosive acyl chloride requiring stringent safety measures. Key precautions include:

- PPE : Impermeable gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; respiratory protection (e.g., NIOSH-approved masks) is advised for high-concentration exposure .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents; avoid water to prevent exothermic hydrolysis .

- First Aid : Immediate 15-minute eye rinsing with water and medical consultation for skin contact due to H314 hazard classification (severe burns) .

Q. How can researchers optimize the synthesis of this compound from 4-bromo-2-fluorobenzoic acid?

Advanced Question

Methodology :

- Chlorination Agents : Thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane under reflux (60–80°C, 4–6 hours) . Catalytic DMF (0.1 eq) accelerates reaction kinetics.

- Workup : Remove excess reagent via rotary evaporation under reduced pressure. Purify via distillation or recrystallization (hexane/ethyl acetate).

- Yield Optimization : Monitor reaction completion by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) or FTIR (disappearance of -COOH peak at 1700 cm⁻¹). Typical yields: 75–85% .

Data Contradictions : Lower yields may result from moisture ingress or incomplete activation of the carboxylic acid. Use molecular sieves to maintain anhydrous conditions.

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Basic Question

- NMR Spectroscopy :

- FTIR : Strong C=O stretch at ~1770 cm⁻¹; C-Cl at 750 cm⁻¹ .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 237.3 (Br/F isotopic pattern) .

Advanced Applications :

- X-ray Crystallography : Derivatives (e.g., amides) can be crystallized for structural confirmation. Use SHELXL for refinement; resolve disorder using PART instructions .

Q. How can crystallographic data discrepancies be resolved for this compound derivatives?

Advanced Question

- Disorder Modeling : For halogen/fluorine positional disorder, apply SUMP and EADP restraints in SHELXL .

- Twinning Detection : Use PLATON to check for twinning (e.g., Hooft y > 0.3); refine with TWIN/BASF commands .

- Validation Tools : Cross-validate with Mercury (CCDC) for geometric outliers (e.g., bond angles >5° from ideal).

Example : A 2022 study on bromo-fluoro benzamides required 3% BASF scaling for a twin law (-h, -k, -l), improving R1 from 0.12 to 0.06 .

Q. What are common side reactions in amide synthesis using this compound, and how are they mitigated?

Advanced Question

- Hydrolysis : Competing water reaction forms 4-bromo-2-fluorobenzoic acid. Mitigation: Use dry solvents (e.g., THF over molecular sieves) and Schlenk-line techniques .

- Schotten-Baumann Conditions : Rapid amine addition (2–3 eq) in biphasic systems (NaOH(aq)/dichloromethane) minimizes hydrolysis .

- Byproduct Analysis : Monitor via LC-MS for [M+H]⁺ at m/z 219.3 (hydrolysis product). Purity >95% achieved via flash chromatography (silica gel, 4:1 hexane:EtOAc) .

Q. What regulatory considerations apply to this compound in academic research?

Basic Question

- GHS Compliance : Classified under H314 (skin/eye corrosion). Ensure SDS availability and lab-specific risk assessments .

- Disposal : Neutralize with 10% NaOH, then dispose as halogenated waste under EPA guidelines. Not listed under REACH SVHC or Annex XIV .

- Documentation : Maintain inventory logs per OSHA HazCom 2012 and ECHA requirements .

Properties

IUPAC Name |

4-bromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFIABOQFAFDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370087 | |

| Record name | 4-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151982-51-3 | |

| Record name | 4-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.